REACTION_CXSMILES
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[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:10]([N:18]=[C:19]=[O:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CC(N(C)C)=O>[CH2:10]([NH:18][C:19]([N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])=[O:20])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
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Name
|
|
Quantity
|
10.01 g
|
Type
|
reactant
|
Smiles
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FC=1C(NC(NC1)=O)=O
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Name
|
|
Quantity
|
11.95 g
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Type
|
reactant
|
Smiles
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C(CCCCCCC)N=C=O
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After the reaction was carried out at 60° C for an hour
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Type
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DISTILLATION
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Details
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The solvent was distilled off and to the residue
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Type
|
ADDITION
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Details
|
were added 200 ml of chloroform and 300 ml of water
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Type
|
EXTRACTION
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Details
|
extraction
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
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CUSTOM
|
Details
|
After evaporating off the chloroform
|
Type
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CUSTOM
|
Details
|
the precipitated crystals were recrystallized from ethanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)NC(=O)N1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |